Ethyl 2-acetoxybenzoylformate
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Overview
Description
Ethyl 2-acetoxybenzoylformate is a chemical compound with the linear formula C12H12O5 . It has a molecular weight of 236.22 . The IUPAC name for this compound is ethyl 2-(acetyloxy)phenylacetate . It is a yellow oil in its physical form .
Molecular Structure Analysis
The this compound molecule contains a total of 29 bonds. There are 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ester(s) (aliphatic), and 1 ketone(s) (aromatic) .Scientific Research Applications
Biotransformation in Cosmetics
Ethyl 2-acetoxybenzoylformate, as part of the paraben family, is extensively used in cosmetics for its UV filtering properties. Research shows that certain compounds like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, a close relative, undergo biotransformation resulting in metabolites like N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid, highlighting the chemical's interaction with biological systems (León et al., 2009).
Anticancer Potential
A study demonstrates the anticancer activity of compounds derived from ethyl paraben. Novel hydrazide-hydrazones synthesized from ethyl paraben showed cytotoxic activity against liver cancer cell lines, suggesting potential in cancer treatment (Han et al., 2020).
Antioxidant Properties
Ethyl acetate, a compound related to this compound, has been isolated from walnut kernels showing significant antioxidant activities. These findings underscore the potential use of ethyl acetate derivatives in food and nutritional applications for their antioxidant benefits (Zhang et al., 2009).
Catalyst Research
This compound's relatives, like ethyl 2-hydroxybenzoate, are studied for their roles in Zeigler-Natta catalysts, important in polymer production. Understanding these compounds helps in improving production quality control in catalyst manufacturing (Qia, 2015).
Environmental Impact
Parabens, including this compound, are widely used preservatives with potential environmental impacts. Studies show they are biodegradable yet ubiquitous in surface water and sediments, indicating their continuous introduction into the environment (Haman et al., 2015).
Synthesis and Characterization
The synthesis of novel compounds using ethyl paraben as a starting material has been explored. These synthesized compounds, related to this compound, have shown potential in various applications like antimicrobial activity and material science (Salahuddin et al., 2017).
Toxicological Studies
Toxicity assessment of parabens, including ethyl parabens, has been conducted in model organisms like Caenorhabditis elegans. These studies help in understanding the potential health risks associated with exposure to these compounds (Nagar et al., 2019).
Mechanism of Action
Target of Action
Ethyl 2-acetoxybenzoylformate is a complex chemical compound with a molecular weight of 236.22 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
One study suggests that a similar compound, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, enhances O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . .
Properties
IUPAC Name |
ethyl 2-(2-acetyloxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-6-4-5-7-10(9)17-8(2)13/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYULQRAEISDJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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